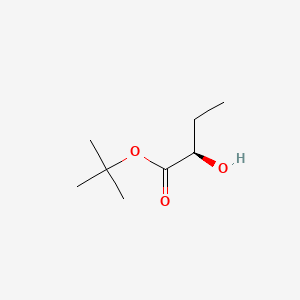

tert-Butyl (R)-2-hydroxybutyrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLOYNUXQZAPJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206996-51-2, 110171-06-7 | |

| Record name | tert-Butyl (R)-2-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of tert-Butyl (R)-2-hydroxybutyrate?

An In-Depth Technical Guide to tert-Butyl (R)-2-hydroxybutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound (CAS No: 206996-51-2) is a chiral organic compound of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] Structurally, it is the tert-butyl ester of (R)-2-hydroxybutyric acid. Its importance lies in the stereospecificity conferred by the chiral center at the second carbon, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of both a hydroxyl group and a sterically hindered tert-butyl ester group provides a unique combination of reactivity and stability, making it a valuable intermediate for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its handling, reactivity, and analytical characterization.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are dictated by its molecular structure, which features a chiral secondary alcohol, an ethyl group, and a bulky tert-butyl ester.

Physical Properties

This compound is typically a solid at room temperature, appearing as a colorless or pale-yellow substance.[1][3] The tert-butyl group contributes to its solubility in common organic solvents like ethanol and ether, while limiting its solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 206996-51-2 | [1][2][3] |

| Molecular Formula | C₈H₁₆O₃ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 52-54 °C | [2][3][4] |

| Boiling Point | 179.1 °C (at 760 mmHg) | [2][4] |

| Density | 0.988 g/cm³ (Predicted) | [2][4] |

| Optical Activity | [α]20/D +5.1° (c=2 in CCl₄) | [3][4] |

| Storage Temperature | 2-8°C | [2][5] |

Chemical Structure

The molecule's IUPAC name is tert-butyl (2R)-2-hydroxybutanoate. Its structure is defined by a four-carbon butyrate chain with a hydroxyl group at the C-2 position, which is a stereocenter with the (R) configuration. The carboxyl group is esterified with a tert-butyl group.

-

SMILES: CC--INVALID-LINK--OC(C)(C)C)O[1]

-

InChI: InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1[1][3]

The chirality is a critical feature, as biological systems often exhibit high stereoselectivity, meaning the (R)-enantiomer can have vastly different biological activity from its (S)-counterpart.[1]

Spectroscopic Data Interpretation

While raw spectra require experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and quality control.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would exhibit characteristic signals: a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group; a triplet for the methyl protons (CH₃) of the ethyl group; a multiplet for the methylene protons (CH₂) of the ethyl group; and a signal for the methine proton (CH) adjacent to the hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, the position of which can vary with concentration and solvent.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show eight distinct signals, including those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the chiral methine carbon bonded to the hydroxyl group.

-

IR (Infrared Spectroscopy): The IR spectrum is dominated by two key features: a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and a strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl group.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of 160.21.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its two primary functional groups: the secondary alcohol and the tert-butyl ester.

Ester Hydrolysis

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under basic conditions but can be cleaved under acidic conditions to yield (R)-2-hydroxybutyric acid and isobutylene. This selective deprotection is a cornerstone of its utility in multi-step synthesis.[6]

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a nucleophilic site and can undergo various transformations, including:

-

Oxidation: Mild oxidation can convert the hydroxyl group to a ketone, yielding tert-butyl 2-oxobutanoate.

-

Acylation/Etherification: The hydroxyl group can be acylated or etherified to introduce other functional groups or protecting groups as needed for a synthetic strategy.

The bulky tert-butyl group can provide steric hindrance, potentially influencing the rate and regioselectivity of reactions at the adjacent chiral center.

Applications in Drug Development

Chiral hydroxy esters are pivotal intermediates in pharmaceutical synthesis. The tert-butyl group is a common motif in modern drugs, often used to enhance metabolic stability or to occupy specific hydrophobic pockets in target enzymes.[7] this compound serves as a precursor for introducing this specific chiral fragment into a larger molecule, which is essential for achieving the desired pharmacological activity and reducing potential side effects from other stereoisomers.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential when handling this compound.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Some suppliers indicate it may cause serious eye damage (H318).[3]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3][8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, with recommended storage temperatures between 2-8°C.[2][5]

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for verifying the identity and purity of a sample of this compound using ¹H-NMR spectroscopy. This method serves as a self-validating system for material characterization.

Objective

To obtain a high-resolution ¹H-NMR spectrum to confirm the chemical structure and assess the purity of this compound.

Materials

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vials

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Rationale: This amount provides sufficient concentration for a clear signal without causing line broadening.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Rationale: CDCl₃ is a standard, non-protic solvent for many organic molecules. TMS provides a reference signal at 0.00 ppm for chemical shift calibration.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

-

NMR Tube Loading:

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the liquid column height is adequate for the spectrometer's detector (typically ~4-5 cm).

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Rationale: Shimming is critical for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that they match the expected structure of this compound.

-

Check for any impurity peaks and quantify them using integration, if necessary.

-

Caption: Workflow for NMR spectroscopic analysis.

References

- 1. CAS 206996-51-2: tert-butyl (R)-(+)-2-hydroxybutyrate [cymitquimica.com]

- 2. tert-Butyl-(R)-(+)-2-hydroxybutyrate | C8H16 O3 - BuyersGuideChem [buyersguidechem.com]

- 3. This compound 98 206996-51-2 [sigmaaldrich.com]

- 4. TERT-BUTYL (R)-(+)-2-HYDROXYBUTYRATE CAS#: 206996-51-2 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to tert-Butyl (R)-2-hydroxybutyrate: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of tert-Butyl (R)-2-hydroxybutyrate, a pivotal chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies, and illuminate its strategic application in drug development, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Identity and Physicochemical Properties

This compound, a chiral ester, is a valuable intermediate in organic synthesis due to its unique combination of a stereodefined secondary alcohol and a sterically hindered tert-butyl ester protecting group.

Chemical Identification:

-

Synonyms: tert-butyl (2R)-2-hydroxybutanoate, Butanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (2R)-[1]

Physicochemical Data:

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 52-54 °C | [2] |

| Boiling Point | 179.1 °C at 760 mmHg | N/A |

| Density | 0.988 g/cm³ | N/A |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

The Strategic Importance in Asymmetric Synthesis

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Chiral building blocks, such as this compound, are fundamental tools that allow for the precise construction of single-enantiomer drugs, thereby minimizing off-target effects and enhancing therapeutic outcomes.

The (R)-2-hydroxybutyrate moiety introduces a specific stereocenter, which is crucial for the molecule's interaction with chiral biological targets like enzymes and receptors. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted reactions under a variety of conditions, and it can be selectively removed under acidic conditions, a critical feature in multi-step synthetic sequences.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is paramount to its utility. Two primary strategies have proven effective: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of tert-Butyl 2-oxobutanoate

This is a highly efficient method for establishing the desired stereocenter. It involves the reduction of the ketone in tert-butyl 2-oxobutanoate using a chiral catalyst or biocatalyst.

Diagram: Asymmetric reduction of a prochiral ketone.

Detailed Experimental Protocol: Asymmetric Reduction using a Biocatalyst

This protocol is adapted from methodologies for the asymmetric reduction of β-keto esters using yeast.

-

Culture Preparation: Cultivate a suitable yeast strain, such as Saccharomyces cerevisiae, in an appropriate growth medium for 24-48 hours.

-

Bioreduction:

-

Harvest the yeast cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Resuspend the yeast cells in the buffer to a desired concentration.

-

Add tert-butyl 2-oxobutanoate to the cell suspension.

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for 24-72 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the yeast cells by filtration or centrifugation.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.

-

Causality of Experimental Choices: The use of a whole-cell biocatalyst like yeast provides a cost-effective and environmentally friendly source of ketoreductase enzymes that can exhibit high enantioselectivity. The choice of buffer and temperature is critical for maintaining enzyme activity and cell viability.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically a lipase. In this case, a racemic mixture of tert-butyl 2-hydroxybutyrate is subjected to enantioselective acylation, where the lipase preferentially acylates one enantiomer, leaving the other unreacted.

Diagram: Lipase-catalyzed kinetic resolution.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the kinetic resolution of secondary alcohols.

-

Reaction Setup:

-

To a solution of racemic tert-butyl 2-hydroxybutyrate in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether), add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B).

-

Add an acyl donor, such as vinyl acetate.

-

-

Enzymatic Reaction:

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or GC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product.

-

-

Work-up and Separation:

-

Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.

-

Filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography on silica gel.

-

Causality of Experimental Choices: Immobilized lipases are preferred for their stability in organic solvents and ease of recovery and reuse. Vinyl acetate is an effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, driving the reaction forward. Monitoring the reaction to ~50% conversion is crucial for achieving high enantiomeric purity of both components in a kinetic resolution.

Application in Drug Development: A Case Study

Chiral 2-hydroxybutyrate esters are valuable intermediates in the synthesis of various pharmaceuticals. For instance, the structurally related n-butyl (S)-2-hydroxybutanoate is a key intermediate in the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist (R)-K-13675, a compound investigated for its potential in treating dyslipidemia.[4] This highlights the importance of the 2-hydroxybutyrate scaffold in constructing pharmacologically active molecules. While a direct synthesis of a marketed drug using this compound is not prominently documented, its utility as a chiral building block for analogous structures in drug discovery pipelines is evident. The principles of its incorporation into a synthetic route would follow standard organic chemistry transformations, such as etherification or esterification of the hydroxyl group, followed by deprotection of the tert-butyl ester to reveal the carboxylic acid for further functionalization.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and the robust nature of the tert-butyl protecting group provide chemists with a reliable and versatile tool for the construction of complex, single-enantiomer drug candidates. The enantioselective synthetic methods, particularly asymmetric reduction and enzymatic kinetic resolution, offer practical and scalable routes to this valuable intermediate. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in accelerating drug discovery and development will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of tert-Butyl (R)-2-hydroxybutyrate in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of tert-Butyl (R)-2-hydroxybutyrate, a key chiral building block in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document offers a multifaceted approach to understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide establishes a framework based on fundamental principles of molecular interactions, including polarity and hydrogen bonding. Furthermore, it provides detailed, field-proven experimental protocols for researchers to precisely measure solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical tools for working with this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C8H16O3, is a chiral ester of significant interest in synthetic organic chemistry.[1][2] Its stereocenter and functional groups—a hydroxyl group and a tert-butyl ester—make it a valuable intermediate for the synthesis of complex, optically active molecules. The (R)-enantiomer, in particular, may exhibit distinct biological activities compared to its (S)-counterpart, highlighting the importance of its stereochemical purity in drug development.[1]

The solubility of this compound in organic solvents is a fundamental physical property that dictates its application in various stages of chemical processes, including:

-

Reaction Medium Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

-

Crystallization and Purification: The choice of solvent is paramount for effective purification through crystallization, directly impacting crystal habit and purity.

-

Formulation: In the context of drug development, solubility in different solvents can influence the choice of excipients and the final formulation of a drug product.

-

Chromatographic Separation: Understanding solubility is key to developing effective chromatographic methods for analysis and purification.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide practical methods for its determination, and offer a comparative analysis of its expected behavior in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

For this compound, its molecular structure provides key insights into its expected solubility:

-

Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and ester (C=O) groups are polar and capable of dipole-dipole interactions and hydrogen bonding. The ethyl and tert-butyl groups are non-polar and contribute to van der Waals forces.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The ability to form hydrogen bonds significantly influences solubility in protic solvents like alcohols.[3][4]

-

Molecular Size and Shape: The bulky tert-butyl group can sterically hinder interactions with solvent molecules, potentially impacting solubility compared to smaller esters.

The interplay of these factors determines the solubility in a given solvent. For instance, in polar protic solvents like ethanol, the hydroxyl group of the solute can form strong hydrogen bonds with the solvent, leading to high solubility. In contrast, in non-polar aprotic solvents like hexane, the non-polar alkyl groups will interact more favorably, but the polar functional groups will be less well-solvated, likely resulting in lower solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solute is predicted to be soluble in a solvent when their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[5]

Estimated Solubility of this compound in Common Organic Solvents

Table 1: Estimated Solubility of this compound and Properties of Common Organic Solvents

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Estimated Solubility ( g/100 mL) |

| Polar Protic | Methanol | 32.7 | Donor & Acceptor | > 50 (Very Soluble) |

| Ethanol | 24.5 | Donor & Acceptor | > 50 (Very Soluble) | |

| Isopropanol | 19.9 | Donor & Acceptor | 30 - 50 (Freely Soluble) | |

| Polar Aprotic | Acetone | 20.7 | Acceptor | 20 - 40 (Soluble) |

| Ethyl Acetate | 6.0 | Acceptor | 10 - 30 (Soluble) | |

| Dichloromethane | 9.1 | Weak Acceptor | 10 - 30 (Soluble) | |

| Tetrahydrofuran (THF) | 7.6 | Acceptor | > 50 (Very Soluble) | |

| Non-Polar | Toluene | 2.4 | None | 5 - 15 (Sparingly Soluble) |

| Hexane | 1.9 | None | < 1 (Slightly Soluble) | |

| Aqueous | Water | 80.1 | Donor & Acceptor | < 1 (Limited Solubility)[1] |

Disclaimer: The quantitative solubility values in this table are estimations based on theoretical principles and data for analogous compounds. They should be confirmed experimentally for critical applications.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following are robust and widely accepted protocols for measuring the solubility of a solid compound like this compound (which is a solid at room temperature, with a melting point of 52-54 °C) in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[9][10][11][12] It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a calibrated volumetric pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Weighing:

-

Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Gently evaporate the solvent. This can be done in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, dry the residue in the oven to a constant weight.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation:

-

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

-

Spectroscopic Method (UV-Vis)

If the solute has a chromophore and absorbs light in the UV-Vis spectrum, a spectroscopic method can be employed.[2][13][14][15] This method is often faster than the gravimetric method, especially for high-throughput screening.

Experimental Workflow for Spectroscopic Solubility Determination

Caption: Spectroscopic method workflow for solubility determination.

Step-by-Step Protocol:

-

Establish a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Conclusion and Practical Implications

Understanding the solubility of this compound is paramount for its effective use in research and development. This guide has provided a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. While quantitative data remains sparse, the provided estimations offer a valuable starting point for solvent selection.

Crucially, this guide equips researchers with detailed, reliable experimental protocols to determine the solubility of this compound with high accuracy. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the specific requirements of the study. For definitive quantitative data, the gravimetric method is often considered the gold standard.

By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can optimize processes involving this compound, leading to improved efficiency, yield, and purity in the synthesis of vital chiral molecules.

References

- 1. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. youtube.com [youtube.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. echemi.com [echemi.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Synthesis of tert-Butyl (R)-2-hydroxybutyrate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis of tert-butyl (R)-2-hydroxybutyrate, a valuable chiral building block in the pharmaceutical industry.[1] Traditional Fischer-Speier esterification using tert-butanol is often inefficient for sterically hindered tertiary esters. This document outlines a superior and scalable synthetic strategy: the acid-catalyzed addition of (R)-(+)-2-hydroxybutyric acid to isobutylene. We will explore the mechanistic rationale for this approach, provide a detailed, field-tested experimental protocol, and discuss critical process parameters that ensure high yield and preservation of stereochemical integrity. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for the preparation of this key chiral intermediate.

Introduction & Strategic Overview

Significance of this compound

Chiral α-hydroxy esters are fundamental building blocks in modern asymmetric synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] this compound (CAS 206996-51-2) is a notable example, valued for its specific stereochemistry and the unique properties imparted by the tert-butyl ester group.[1][2] The (R)-enantiomer is often a critical component in the synthesis of complex, biologically active molecules where stereochemistry dictates efficacy and safety.[1] The tert-butyl group serves as an excellent protecting group for the carboxylic acid; it is highly stable to a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, offering strategic advantages in multi-step syntheses.[3]

Synthetic Challenges and Strategic Selection

The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol, known as the Fischer-Speier esterification, is an equilibrium-limited process that is notoriously inefficient for sterically demanding alcohols.[4] The bulky nature of the tert-butyl group hinders the nucleophilic attack of the alcohol onto the protonated carboxylic acid, leading to low yields. Furthermore, the acidic conditions required can promote the elimination of tert-butanol to form isobutylene, further complicating the reaction.[4]

Therefore, a more robust strategy is required. The method detailed in this guide utilizes the reactivity of isobutylene, the alkene counterpart to tert-butanol. By reacting (R)-(+)-2-hydroxybutyric acid with isobutylene in the presence of a strong acid catalyst, we circumvent the challenges of direct esterification. This approach is based on the acid-catalyzed generation of a stable tert-butyl carbocation from isobutylene, which is then readily trapped by the carboxylic acid nucleophile. This method is highly efficient, scalable, and proceeds under conditions that preserve the sensitive chiral center of the starting material.

Reaction Mechanism and Stereochemical Integrity

The core of this synthesis is the electrophilic addition of the carboxylic acid to isobutylene, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid.[5]

The mechanism proceeds via the following key steps:

-

Protonation of Isobutylene: The acid catalyst protonates the double bond of isobutylene, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.

-

Nucleophilic Attack: The carboxylic acid oxygen of (R)-(+)-2-hydroxybutyric acid acts as a nucleophile, attacking the electrophilic tert-butyl carbocation.

-

Deprotonation: A weak base (such as another molecule of the carboxylic acid or the conjugate base of the catalyst) removes the proton from the newly formed oxonium ion to yield the final tert-butyl ester product and regenerate the acid catalyst.

Crucially, the chiral center at the α-carbon of the hydroxybutyric acid is not involved in this reaction mechanism. Therefore, the synthesis proceeds with full retention of stereochemical configuration, yielding the desired (R)-enantiomer exclusively.

Visualization of the Reaction Mechanism

Caption: Acid-catalyzed mechanism for tert-butyl ester formation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate modifications to equipment and safety procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| (R)-(+)-2-Hydroxybutyric acid | 104.10 | 10.0 g | 96.06 | Starting material |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous solvent |

| Isobutylene | 56.11 | ~15 g (~25 mL, liq.) | ~267 | Excess reagent |

| Sulfuric Acid (conc.) | 98.08 | 0.5 mL | ~9.2 | Catalyst |

| Triethylamine | 101.19 | 3.0 mL | ~21.5 | For quenching |

| Saturated NaHCO₃ solution | - | 100 mL | - | Aqueous wash |

| Brine (Saturated NaCl) | - | 100 mL | - | Aqueous wash |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and a gas inlet tube, dissolve 10.0 g (96.06 mmol) of (R)-(+)-2-hydroxybutyric acid in 150 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to -20 °C using a dry ice/acetone bath. Ensure the solution remains clear.

-

Isobutylene Addition: Carefully condense approximately 25 mL of isobutylene gas into the reaction flask via the gas inlet tube. The isobutylene will liquefy at this temperature. An excess is used to drive the reaction to completion.[6]

-

Catalyst Addition: While maintaining the temperature at -20 °C, slowly add 0.5 mL of concentrated sulfuric acid dropwise with vigorous stirring. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting carboxylic acid is consumed.

-

Quenching: Once the reaction is complete, slowly add 3.0 mL of triethylamine to the cold solution to neutralize the sulfuric acid catalyst.[5] A salt will precipitate.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.[1] The product is often of high purity at this stage. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow liquid.[1]

-

Molecular Formula: C₈H₁₆O₃.[2]

-

Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity can be assessed by GC or HPLC analysis.

Process Workflow & Data Summary

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Expected Yield and Purity

-

Expected Yield: 75-90%

-

Expected Purity: >95% (before column chromatography)

Troubleshooting and Safety Considerations

-

Low Yield: Insufficient cooling during isobutylene addition can cause it to evaporate. Ensure the reaction temperature is maintained. The use of old or wet starting materials can also decrease yield.

-

Side Reactions: Polymerization of isobutylene can occur if the temperature is not controlled or if the acid concentration is too high. Slow, controlled addition of the catalyst is critical.

-

Safety:

-

Isobutylene is a flammable gas. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

-

The reaction is conducted at low temperatures. Use appropriate insulated gloves when handling the dry ice/acetone bath.

-

Conclusion

The acid-catalyzed addition of (R)-(+)-2-hydroxybutyric acid to isobutylene is a highly effective and reliable method for the synthesis of this compound. This strategy successfully overcomes the steric hindrance limitations of traditional esterification with tert-butanol, providing high yields while preserving the crucial stereochemical integrity of the α-carbon. The detailed protocol and mechanistic insights provided in this guide offer chemical development professionals a scalable and robust pathway to this important chiral intermediate, facilitating its application in the synthesis of advanced pharmaceutical agents.

References

- 1. CAS 206996-51-2: tert-butyl (R)-(+)-2-hydroxybutyrate [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. tert-Butyl-(R)-(+)-2-hydroxybutyrate | C8H16 O3 - BuyersGuideChem [buyersguidechem.com]

Navigating the Procurement of High-Purity tert-Butyl (R)-2-hydroxybutyrate: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. Chiral building blocks, such as tert-Butyl (R)-2-hydroxybutyrate, are fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates directly influences the safety and efficacy of the final drug product. This guide provides an in-depth technical overview for researchers, scientists, and procurement specialists on sourcing high-purity this compound, ensuring the integrity and success of your pharmaceutical development pipeline.

The Critical Role of this compound in Chiral Synthesis

This compound (CAS No: 206996-51-2) is a valuable chiral intermediate in organic synthesis. Its stereodefined center and the protecting tert-butyl group make it a versatile precursor for the construction of complex molecular frameworks. The (R)-enantiomer is of particular interest in the synthesis of various therapeutic agents, where a specific stereoisomer is required to achieve the desired pharmacological activity and to minimize potential off-target effects or toxicity associated with the other enantiomer. The presence of the hydroxyl group offers a reactive site for further chemical modifications, while the bulky tert-butyl ester provides a stable protecting group that can be selectively removed under specific conditions.

Identifying Reputable Commercial Suppliers

A reliable supply chain for high-purity intermediates is the bedrock of pharmaceutical manufacturing.[1] Several chemical suppliers offer this compound, but discerning the most suitable partner requires careful evaluation of their quality systems and product specifications. Leading suppliers in the fine chemical and pharmaceutical intermediate space include:

-

Sigma-Aldrich (Merck): A well-established supplier with a broad range of chemical products, often providing detailed specifications and analytical data.[2]

-

Santa Cruz Biotechnology (SCBT): A prominent supplier of biochemicals and research reagents, offering various chiral compounds for research and development purposes.[3]

-

CymitQuimica: A marketplace and distributor for a wide array of chemical products for scientific research.[4][5]

-

Other specialized suppliers: A number of other chemical companies, such as FUJIFILM Wako Chemicals and Chemical Point, also list this compound in their catalogs.[6][7]

It is crucial for procurement professionals to engage with suppliers who can provide comprehensive documentation and demonstrate a commitment to quality.

Quality Specifications and Analytical Verification: A Comparative Overview

When sourcing this compound, the purity profile is the most critical attribute. This includes both chemical purity and, more importantly, enantiomeric purity (also referred to as optical purity). Below is a comparative table summarizing typical specifications from various suppliers.

| Supplier Category | Chemical Purity | Enantiomeric Purity (ee) | Analytical Method for Purity |

| Major Research Chemical Suppliers | ≥98% | ≥98% (GLC) | Gas-Liquid Chromatography (GLC) |

| Specialty Chemical Providers | ≥95% | Not always specified | Varies |

Note: The information in this table is generalized based on publicly available data. It is imperative to request a specific Certificate of Analysis (CoA) for the exact lot you intend to purchase.

Interpreting the Certificate of Analysis (CoA)

The CoA is a critical document that provides batch-specific quality control results. A comprehensive CoA for this compound should include:

-

Product Identification: Name, CAS number, and batch number.

-

Physical Properties: Appearance, melting point (typically 52-54 °C).[8]

-

Chemical Purity: Determined by a suitable chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Enantiomeric Purity (ee): This is the most critical parameter for a chiral intermediate. It is often determined by chiral Gas Chromatography (chiral GC) or chiral High-Performance Liquid Chromatography (chiral HPLC).[9][10] The CoA should specify the method used and the percentage of the desired (R)-enantiomer versus the undesired (S)-enantiomer.

-

Identity Confirmation: Typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

Residual Solvents: If applicable, the levels of any remaining solvents from the synthesis and purification process should be reported and within acceptable limits.

-

Date of Analysis and Expiry Date.

The Importance of Good Manufacturing Practices (GMP) for Pharmaceutical Intermediates

For drug development programs, particularly those advancing towards clinical trials and commercialization, it is essential to source intermediates from suppliers who adhere to Good Manufacturing Practices (GMP).[1][11] The International Council for Harmonisation (ICH) Q7 guideline provides a comprehensive framework for GMP for Active Pharmaceutical Ingredients, and its principles are highly relevant for critical intermediates.[12][13][14][15]

Key aspects of GMP for intermediates include:

-

A robust Quality Management System: Ensuring consistent production and quality control.[13]

-

Process Validation: Demonstrating that the manufacturing process consistently produces an intermediate meeting its predetermined specifications.

-

Impurity Profiling: Thoroughly identifying and controlling any impurities.

-

Traceability: Maintaining complete records of raw materials, manufacturing steps, and distribution.[16]

When evaluating a potential supplier, it is crucial to inquire about their quality systems and whether they can support your regulatory filings with the necessary documentation.

Workflow for Supplier Qualification

The process of selecting and qualifying a supplier for a critical chiral intermediate like this compound should be systematic and well-documented.

Caption: A structured workflow for qualifying suppliers of critical chiral intermediates.

Experimental Protocol: Verification of Enantiomeric Purity by Chiral Gas Chromatography

Upon receiving a shipment of this compound, it is prudent to perform in-house verification of its enantiomeric purity. Chiral Gas Chromatography (GC) is a common and effective method for this analysis.

Objective: To confirm the enantiomeric excess (ee) of this compound.

Materials and Equipment:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™).

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

This compound sample.

-

Racemic tert-Butyl 2-hydroxybutyrate standard (for method development and peak identification).

-

Suitable solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Standard Preparation: Prepare a dilute solution of the racemic standard in the chosen solvent (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a solution of the received this compound sample at the same concentration as the standard.

-

GC Method Development (using the racemic standard):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas Flow: Set to the optimal flow rate for the column diameter.

-

Oven Temperature Program: Start with an initial temperature that allows for good separation of the solvent peak from the analytes (e.g., 60 °C). Ramp the temperature at a rate that provides baseline separation of the two enantiomers (e.g., 2-5 °C/min) to a final temperature that ensures elution of both peaks (e.g., 180 °C).

-

Injection Volume: 1 µL.

-

-

Analysis:

-

Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

-

Inject the sample solution under the same optimized conditions.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

-

This in-house verification provides an essential layer of quality assurance for your critical raw materials.

Application in Drug Synthesis: A Case Study Perspective

While specific proprietary synthetic routes are often not publicly disclosed, compounds structurally related to this compound are key intermediates in the synthesis of various drugs, including antiviral agents. For instance, chiral hydroxybutyrate derivatives are used to construct the side chains of protease inhibitors, where the stereochemistry of the hydroxyl group is critical for binding to the enzyme's active site. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during these coupling reactions and is later removed in the final stages of the synthesis. For example, the synthesis of certain antiviral compounds involves the coupling of a chiral hydroxy ester with a heterocyclic core.[17][18][19]

Conclusion

The procurement of high-purity this compound is a critical step in the development of many chiral pharmaceuticals. A thorough understanding of the required quality attributes, a rigorous supplier qualification process, and independent analytical verification are essential to ensure the quality and consistency of this vital building block. By adhering to the principles outlined in this guide, researchers and drug development professionals can mitigate risks in their supply chain and contribute to the successful development of safe and effective medicines.

References

- 1. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 2. This compound 98 206996-51-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CAS 206996-51-2: tert-butyl (R)-(+)-2-hydroxybutyrate [cymitquimica.com]

- 5. Your marketplace for scientific research | CymitQuimica [cymitquimica.com]

- 6. 206996-51-2・tert-Butyl-(r)-(+)-2-hydroxybutyrate・tert-Butyl-(r)-(+)-2-hydroxybutyrate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. tert-Butyl-(R)-(+)-2-hydroxybutyrate | C8H16 O3 - BuyersGuideChem [buyersguidechem.com]

- 9. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. alfa-industry.com [alfa-industry.com]

- 12. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]

- 13. ICH Q7 GMP for APIs [pharmuni.com]

- 14. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. tianmingpharm.com [tianmingpharm.com]

- 17. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.ias.ac.in [repository.ias.ac.in]

Safety data sheet (SDS) and handling precautions for tert-Butyl (R)-2-hydroxybutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safe Handling and Integrated Safety Protocols for tert-Butyl (R)-2-hydroxybutyrate

As a key chiral building block in the synthesis of complex pharmaceutical agents, this compound is a compound of significant interest in modern drug development. Its stereospecific nature makes it an invaluable synthon, but like any reactive chemical intermediate, its handling demands a thorough understanding of its properties and potential hazards. This guide is designed to move beyond a simple recitation of safety data sheet (SDS) information, providing an integrated safety and handling protocol grounded in the principles of risk assessment, exposure control, and emergency preparedness.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures. For instance, the compound's limited water solubility and defined melting point are critical data points for designing experimental workups and anticipating its physical state at ambient laboratory temperatures.

This compound is an organic ester that typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2] Its characteristic pleasant odor should not be used as a method of detection, as olfactory fatigue can occur, and intentional inhalation of any chemical vapor is an unsafe practice.[1][3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2R)-2-hydroxybutanoate | [1] |

| CAS Number | 206996-51-2 | [1][4] |

| Molecular Formula | C8H16O3 | [1][4] |

| Molecular Weight | 160.21 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 50-54 °C | [2][4] |

| Boiling Point | 179.1 °C at 760 mmHg | [4] |

| Density | 0.988 g/cm³ | [4] |

| Flash Point | 58.8 °C | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents (e.g., ethanol, ether) | [1] |

| Recommended Storage | 2-8 °C in a tightly-closed container | [2][4] |

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for the (R)-enantiomer is not widely published, the Globally Harmonized System (GHS) classification for the stereochemically similar (S)-enantiomer and related hydroxybutyrate compounds provides a reliable framework for assessing its hazards.[5][6] The primary hazards are associated with its irritant properties.

The causality behind this classification stems from its chemical structure. As an ester, it can undergo hydrolysis, particularly on contact with moisture on skin or mucous membranes, potentially releasing tert-butanol and 2-hydroxybutyric acid. These breakdown products, along with the parent compound, can cause irritation.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [5][6] |

| Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [5][6] |

Section 3: Proactive Risk Management and Exposure Control

Safe handling is not merely the use of personal protective equipment (PPE); it is a systematic approach to minimizing exposure. The universally accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures. This protocol is designed to be self-validating: adherence to the engineering and administrative controls should inherently minimize the need to rely solely on PPE.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335) by capturing vapors at the source.[5]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. This is a non-negotiable requirement due to the H319 (Causes serious eye irritation) and H315 (Causes skin irritation) classifications.[5]

Administrative Controls: Standard Operating Procedures (SOPs)

These are the work practices that reduce the probability and severity of exposure.

-

Access Control: Designate specific areas within the lab for working with this compound to prevent cross-contamination.

-

Hygiene Practices: Never eat, drink, chew gum, or apply cosmetics in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5]

-

Storage: Store the compound in its original, tightly sealed container in a designated, cool, and dry area, away from incompatible substances such as strong oxidizing agents.[5] The recommended storage temperature of 2-8°C should be maintained.[2][4]

-

Waste Disposal: All waste materials (empty containers, contaminated gloves, absorbent materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not mix with other waste streams.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense. Its selection must be based on a risk assessment of the specific task being performed. The following workflow ensures appropriate protection.

Caption: PPE selection workflow based on task-specific risk assessment.

-

Causality of Choices:

-

Nitrile Gloves: Provide excellent protection against incidental splashes of esters and alcohols. They should be inspected before use and changed immediately if contamination is suspected.[7]

-

Chemical Splash Goggles: Standard safety glasses protect from impacts but not from splashes. Goggles are essential when transferring liquids or running reactions under pressure, directly addressing the H319 hazard.[8]

-

Lab Coat: A flame-resistant lab coat with closed cuffs protects skin and personal clothing from contamination.

-

Section 4: Emergency Procedures and Response

Emergency protocols must be clear, concise, and practiced. In the event of an incident, a swift and correct response is critical to minimizing harm.

First-Aid Measures

The immediate goal of first aid is to decontaminate and seek medical attention. Always have the Safety Data Sheet (SDS) available to provide to emergency responders.[5]

-

Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact (H315): Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation develops or persists, seek medical attention.

-

Inhalation (H335): Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Accidental Release Protocol

A spill represents a failure of containment and requires a structured response to prevent exposure and environmental contamination.

Caption: Decision workflow for responding to an accidental chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5]

-

Specific Hazards: The compound is combustible. Upon heating or combustion, it may decompose to produce irritating and toxic fumes, including carbon monoxide and carbon dioxide.[5] Containers may rupture if heated.[11]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers.[10]

Section 5: Toxicological Profile and Mechanistic Insights

Detailed toxicological studies on this compound are limited. However, based on its chemical class, the primary toxicological concerns are irritation to the skin, eyes, and respiratory tract.[5][6]

-

Mechanism of Irritation: Skin and eye irritation likely occurs through direct chemical interaction and potential hydrolysis into acidic and alcoholic components, which can disrupt cell membranes and cause an inflammatory response.[5] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

-

Systemic Toxicity: While specific data is unavailable, related esters and alcohols can cause central nervous system depression if absorbed in significant quantities.[11] However, under proper laboratory handling conditions using recommended engineering controls, systemic exposure is highly unlikely.

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[6] It is not listed by IARC, NTP, or OSHA as a carcinogen.[6]

Given the lack of comprehensive data, it is prudent to treat this compound with a high degree of caution and assume it may have unknown chronic effects. The core principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be strictly followed.

Conclusion

The safe and effective use of this compound in a research and development setting is predicated on a holistic understanding of its hazards and the implementation of a multi-layered safety system. By prioritizing engineering and administrative controls, utilizing PPE as a final barrier, and being thoroughly prepared for emergencies, researchers can confidently handle this valuable chiral building block while ensuring the highest standards of laboratory safety. This proactive, knowledge-based approach is the cornerstone of a trustworthy and effective safety culture.

References

- 1. CAS 206996-51-2: tert-butyl (R)-(+)-2-hydroxybutyrate [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. tert-Butyl-(R)-(+)-2-hydroxybutyrate | C8H16 O3 - BuyersGuideChem [buyersguidechem.com]

- 5. aksci.com [aksci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. csub.edu [csub.edu]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Biological Activity of Chiral Hydroxybutyrate Esters: A Focus on the (R)-Enantiomers

Abstract

The stereochemical configuration of biologically active molecules is a cornerstone of modern pharmacology and biochemistry. A molecule's chirality can fundamentally alter its efficacy, metabolism, and safety profile. This guide provides an in-depth exploration of the biological activities of the (R)-enantiomers of hydroxybutyrate esters, with a critical distinction between the 2-hydroxy and 3-hydroxy regioisomers. While (R)-2-hydroxybutyrate esters are valuable chiral intermediates in the synthesis of complex pharmaceuticals, the preponderance of direct biological and therapeutic activity is associated with (R)-3-hydroxybutyrate esters, which serve as potent and orally available ketone body precursors. This document details the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Importance of Isomerism in Hydroxybutyrates

In drug development and metabolic research, the precise three-dimensional arrangement of atoms—its stereochemistry—is not a trivial detail; it is a critical determinant of biological function. Hydroxybutyric acid, a four-carbon molecule, exists as distinct regioisomers (based on the position of the hydroxyl group) and, for the chiral isomers, as enantiomers (non-superimposable mirror images).

-

2-Hydroxybutyric Acid: Features a hydroxyl group on the second carbon (the alpha-carbon). Its chirality is of significant interest in the synthesis of other chiral molecules.[1][2]

-

3-Hydroxybutyric Acid: Possesses a hydroxyl group on the third carbon (the beta-carbon). The (R)-enantiomer is a naturally occurring ketone body in mammals, a crucial energy source during periods of fasting or low carbohydrate intake.[3][4]

-

4-Hydroxybutyric Acid (GHB): With a hydroxyl group on the fourth carbon (the gamma-carbon), this isomer is a distinct neurotransmitter and central nervous system depressant.[5]

The (R) and (S) enantiomers of these chiral molecules often exhibit profoundly different interactions with enzymes and receptors. This guide will focus on the (R)-enantiomers of the 2- and 3-hydroxy isomers, which hold the most relevance for pharmaceutical and metabolic applications.

Caption: Isomers and enantiomers of hydroxybutyrate.

(R)-2-Hydroxybutyrate Esters: Chiral Intermediates in Synthesis

While not known for direct, potent biological activity in the same manner as their 3-hydroxy counterparts, (R)-2-hydroxybutyrate esters are highly valuable in pharmaceutical development as chiral synthons—building blocks used to construct enantiomerically pure drug molecules.

Synthesis and Application

The synthesis of enantiopure 2-hydroxybutyric acid derivatives typically requires stereoselective methods to resolve a racemic mixture.[1] This is often achieved through enzymatic resolution, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

The primary utility of the (R)-enantiomer of 2-hydroxybutyrate and its esters is in providing a specific stereocenter for the synthesis of larger, more complex molecules. For instance, related (S)-2-hydroxybutyrate intermediates are crucial for creating certain peroxisome proliferator-activated receptor (PPARα) agonists, a class of drugs used to manage dyslipidemia.[1] The causality behind this choice is rooted in the precise fit required between a drug and its target receptor; using an enantiomerically pure building block ensures that the final drug product has the correct three-dimensional shape to bind effectively and elicit the desired therapeutic response.

Biological Relevance

The biological role of endogenous 2-hydroxybutyrate is primarily as a metabolic byproduct. It is an intermediate in the biosynthesis of branched-chain amino acids like isoleucine.[6] However, esters of (R)-2-hydroxybutyrate are not typically administered for direct therapeutic effects. Their value lies in their utility as a synthetic tool to create other biologically active compounds.

(R)-3-Hydroxybutyrate Esters: Potent Metabolic Modulators

The field of metabolic research has intensely focused on (R)-3-hydroxybutyrate esters, particularly (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This specific molecule is a highly efficient "ketone monoester" designed to safely elevate blood ketone levels, mimicking the metabolic state of ketosis without requiring a restrictive ketogenic diet.[7]

Enzymatic Synthesis: The Path to Purity

Chemical synthesis of chiral molecules can be complex and may result in undesirable enantiomeric impurities. Biocatalysis, using enzymes like Candida antarctica lipase B (CAL-B), offers a superior alternative due to its exceptional stereoselectivity.[8][9][10] The enzyme can selectively catalyze the transesterification of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol, yielding the final ketone ester with high enantiomeric purity.[9][11] This enzymatic approach is chosen for its efficiency, mild reaction conditions, and ability to produce a highly pure product essential for safe human consumption.[11]

Caption: Workflow for enzymatic synthesis of the ketone ester.

Mechanism of Action and Potent Biological Effects

Upon ingestion, the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate ester is cleaved by esterase enzymes in the gut and liver. This hydrolysis releases two key molecules into circulation:

-

(R)-3-hydroxybutyrate (β-OHB): The primary and most abundant ketone body.[9]

-

(R)-1,3-butanediol: An alcohol that is subsequently metabolized in the liver to generate more (R)-3-hydroxybutyrate and acetoacetate.[9][12]

This dual release mechanism provides a rapid and sustained elevation of blood ketone bodies.[12] These elevated ketones then exert a wide range of biological effects:

-

Alternative Energy Source: Ketones can efficiently replace glucose as a fuel source for many tissues, including the brain and heart, which is particularly beneficial during periods of high energy demand or glucose unavailability.[3]

-

Signaling Molecule: Beyond its metabolic role, β-OHB acts as a signaling molecule. It is an endogenous inhibitor of histone deacetylases (HDACs), which can alter gene expression to reduce oxidative stress.[3][13] It also binds to specific cell surface receptors like HCAR2, modulating inflammatory responses.[4][13]

Caption: In vivo metabolic pathway of the ketone monoester.

Therapeutic and Performance Applications

The ability to safely induce ketosis has opened numerous therapeutic avenues:

-

Neurodegenerative Diseases: By providing an alternative fuel for the brain, ketone esters may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's disease.[3]

-

Epilepsy: Ketosis has a long-established role in managing refractory epilepsy.[12]

-

Metabolic Disorders: Ketone esters can improve insulin sensitivity and lower blood glucose levels.[4]

-

Physical and Cognitive Performance: Ketones represent an efficient fuel source that can enhance endurance and cognitive function, particularly under stress or fatigue.[7][12]

Pharmacokinetics and Safety Data

Human clinical studies have demonstrated that oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a safe and well-tolerated method for elevating blood ketones.[7] The intact ester is not detected in plasma, confirming its efficient hydrolysis.

Table 1: Pharmacokinetic Parameters of Ketones After a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (714 mg/kg) in Healthy Adults

| Parameter | β-Hydroxybutyrate (β-OHB) | Acetoacetate |

|---|---|---|

| Max. Plasma Conc. (Cmax) | 3.30 mM | 1.19 mM |

| Time to Cmax (Tmax) | 1-2 hours | 1-2 hours |

| Elimination Half-life (t½) | 0.8 - 3.1 hours | 8 - 14 hours |

(Data synthesized from Clarke et al., 2012)[7]

Experimental Protocols: A Guide for the Researcher

A self-validating protocol is one where the expected outcomes are clear and measurable. The following protocols are designed with this principle, incorporating steps for both synthesis and verification.

Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

This protocol is adapted from established chemo-enzymatic methods.[9][11]

Objective: To synthesize the target ketone monoester using the stereoselectivity of CAL-B lipase.

Materials:

-

(R)-ethyl-3-hydroxybutyrate (>98% purity)

-

(R)-1,3-butanediol (>98% purity)

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Molecular sieves (for dehydration)

-

High-vacuum pump

-

Reaction vessel with magnetic stirring and temperature control

Methodology:

-

Preparation: To a clean, dry reaction vessel, add equimolar amounts of (R)-ethyl-3-hydroxybutyrate (e.g., 20 mmol) and (R)-1,3-butanediol (20 mmol). The causality here is that a 1:1 molar ratio drives the reaction to completion without excess reactants complicating purification.

-

Enzyme Addition: Add immobilized CAL-B (e.g., 0.2 g). The immobilized form is crucial for easy recovery and reuse of the biocatalyst.

-

Reaction Conditions: Seal the vessel and begin stirring. Heat the mixture to 30°C.

-

Ethanol Removal: Apply a reduced pressure (e.g., 80 mmHg). This step is critical; according to Le Châtelier's principle, removing the ethanol byproduct drives the transesterification equilibrium towards the product, ensuring a high yield.[9]

-

Monitoring: Monitor the reaction's progress over 6-8 hours using chiral gas chromatography (GC). This allows for verification of the consumption of reactants and the stereochemically pure formation of the product.

-